molecular formula C11H14O4 B1279003 2-hydroxy-2-(4-propoxyphenyl)acetic Acid CAS No. 79694-16-9

2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Cat. No.: B1279003
CAS No.: 79694-16-9
M. Wt: 210.23 g/mol
InChI Key: UBHMYNPCDNGWBM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-propoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O4. It is characterized by the presence of a hydroxy group and a propoxyphenyl group attached to an acetic acid moiety. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid typically involves the reaction of 4-propoxybenzaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as crystallization or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-propoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(4-propoxyphenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(4-propoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-2-(4-propoxyphenyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(4-propoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-ethoxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-butoxyphenyl)acetic acid

Uniqueness

2-Hydroxy-2-(4-propoxyphenyl)acetic acid is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-hydroxy-2-(4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMYNPCDNGWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446445
Record name 2-hydroxy-2-(4-propoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79694-16-9
Record name 4-Propoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79694-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-2-(4-propoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-hydroxy-4-propoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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